Bupranolol

Description

Overview of Bupranolol (B1668059) as a Non-Selective Beta-Adrenergic Receptor Antagonist

This compound is characterized as a non-selective beta-adrenergic receptor antagonist, commonly referred to as a "beta-blocker." patsnap.com It is a competitive antagonist, meaning it competes with endogenous sympathomimetic neurotransmitters, such as catecholamines (adrenaline and noradrenaline), for binding sites on beta-adrenergic receptors. patsnap.comnih.govpatsnap.comdrugbank.com This competitive binding blocks the actions of beta-adrenergic agonists. nih.gov this compound exhibits similar potency to propranolol (B1214883), another well-known non-selective beta-blocker. nih.govdrugbank.comwikipedia.orgwikidoc.orgdrugbank.com Unlike some other beta-blockers, this compound does not possess intrinsic sympathomimetic activity (ISA), but it does demonstrate strong membrane stabilizing activity. nih.govdrugbank.comwikipedia.orgwikidoc.orgncats.io Its primary targets are both beta-1 and beta-2 adrenergic receptors. patsnap.com Research indicates that this compound also antagonizes beta-3 adrenergic receptors. nih.govmedchemexpress.comresearchgate.netnih.gov

The mechanism of action of this compound involves inhibiting the effects of catecholamines on beta-adrenergic receptors. patsnap.compatsnap.com At the molecular level, this involves preventing the activation of the adenylate cyclase pathway, which is responsible for producing cyclic AMP (cAMP). patsnap.com A reduction in cAMP levels subsequently leads to decreased intracellular calcium, ultimately reducing the force and rate of heart muscle contraction. patsnap.com

Studies have investigated the binding affinity of this compound for beta-adrenergic receptors. For instance, this compound has been reported to have Ki values of 6-15 nM for beta-1 and beta-2 adrenoceptors in rat salivary gland and rat reticulocytes, respectively, in receptor binding studies using 3H-CGP 12177 in the presence of human plasma. nih.govcaymanchem.com Research has also explored the affinity of this compound for different states of the beta-1 adrenoceptor, suggesting that it has sufficient affinity for the low-affinity receptor state to achieve stabilization. nih.govresearchgate.net

Historical Context of this compound Discovery and Early Academic Investigations

The development of beta-adrenergic receptor antagonists, including compounds like this compound, is rooted in the broader history of beta-blocker discovery which began in the 1950s and 1960s. nih.govrevespcardiol.orgwikipedia.org This era was marked by the foundational work of scientists like Raymond P. Ahlquist, who theorized the existence of distinct alpha and beta adrenoceptors, and Sir James Black, who is credited with developing the first clinically used beta-blockers, starting with pronethalol and then propranolol. nih.govrevespcardiol.orgwikipedia.orgrevespcardiol.org These early investigations aimed to find compounds that could block the effects of catecholamines on the heart to treat conditions like angina pectoris. nih.govrevespcardiol.orgwikipedia.org

While specific details regarding the precise date of this compound's initial discovery and the very earliest academic investigations are less extensively documented in the provided search results compared to the history of pioneering beta-blockers like propranolol, it is understood to have emerged within this period of active research into adrenergic receptor pharmacology. This compound was initially marketed under various trade names, indicating its introduction into therapeutic use after initial investigations. patsnap.com Early academic investigations likely focused on characterizing its pharmacological profile, including its non-selective beta-blocking activity and its effects on the cardiovascular system, building upon the understanding of adrenergic receptors established by earlier work. Studies comparing this compound to other beta-blockers like propranolol in terms of potency and activity were part of these early characterizations. nih.govdrugbank.comwikipedia.orgwikidoc.org Research into its pharmacokinetics, such as absorption and metabolism, would also have been part of early investigations to understand its behavior in biological systems. drugbank.comwikipedia.orgwikidoc.orgtandfonline.comontosight.ai

Positioning of this compound in Contemporary Preclinical Beta-Blocker Research

In contemporary preclinical research, this compound continues to hold relevance, particularly in studies investigating the complexities of adrenergic receptor pharmacology and the potential of beta-blockers for indications beyond traditional cardiovascular uses. Its non-selective profile makes it a valuable tool for broadly blocking beta-adrenergic responses in experimental models. patsnap.com

Recent preclinical studies highlight the investigation of this compound's enantiomers, such as S-bupranolol. Research has compared the antinociceptive effects and binding properties of propranolol and this compound enantiomers in mouse models of pain, suggesting that S-bupranolol may have superior antinociceptive efficacy and a favorable preclinical safety profile. nih.govresearchgate.net This research indicates that S-bupranolol could be considered as a unique beta-adrenergic receptor compound for future clinical pain studies, mediated potentially by its negligible beta-adrenergic receptor intrinsic agonist activity and unique blockade of beta-3 adrenergic receptors. nih.govresearchgate.net

Furthermore, this compound is utilized in studies exploring the interactions of beta-adrenergic ligands with other receptor types, such as alpha-1 adrenoceptors. Research has shown that this compound, an aryloxypropanolamine, exhibits competitive antagonist properties on alpha-1 adrenoceptors in rat pulmonary artery. researchgate.netresearchgate.net These findings contribute to a more comprehensive understanding of the potential off-target effects or multi-receptor interactions of beta-blockers in different vascular beds.

Studies also continue to investigate the pharmacokinetic properties of this compound, including efforts to optimize its delivery. Research into transdermal delivery systems for this compound in animal models, such as rats, demonstrates ongoing interest in exploring alternative administration routes and understanding the factors influencing its permeation. tandfonline.comtandfonline.com

The use of this compound in research comparing the affinities of different beta-blockers for various beta-adrenoceptor states, including low-affinity states, positions it as a reference compound in detailed receptor binding studies aimed at discerning the nuances of beta-blocker interactions at the molecular level. nih.govresearchgate.net

Significance of this compound as a Research Tool in Adrenergic Pharmacology

This compound's significance as a research tool in adrenergic pharmacology stems from its well-characterized activity as a non-selective beta-adrenergic receptor antagonist with distinct properties, such as the absence of ISA and the presence of membrane stabilizing activity. nih.govdrugbank.comwikipedia.orgwikidoc.orgncats.io This profile allows researchers to use this compound to block beta-adrenergic signaling broadly in experimental systems, helping to elucidate the roles of beta-1, beta-2, and beta-3 receptors in various physiological and pathophysiological processes.

Its use in comparative studies with other beta-blockers, including investigations into enantiomer-specific effects and interactions with different receptor subtypes (like alpha-1 adrenoceptors), highlights its utility in dissecting the complexities of adrenergic signaling pathways. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net By comparing the effects of this compound with selective beta-blockers or those with ISA, researchers can gain insights into the specific contributions of different beta-receptor subtypes and the functional significance of ISA and membrane stabilization in various tissues and organs.

Furthermore, this compound has been employed in receptor binding studies to characterize beta-adrenergic receptors and their interactions with ligands. Its use as a competitor in radioligand binding assays, such as with 3H-(-)-bupranolol, has been instrumental in determining the binding affinities of other compounds for beta-adrenergic receptors. nih.gov Studies investigating the affinity of this compound for different receptor states also contribute to the understanding of receptor dynamics and ligand-receptor interactions. nih.govresearchgate.net

The ongoing preclinical research utilizing this compound, such as in pain models and transdermal delivery studies, underscores its continued value as a tool for exploring novel therapeutic applications and optimizing drug delivery strategies for beta-blockers. nih.govresearchgate.nettandfonline.comtandfonline.com Its established pharmacological profile and availability make it a standard reference compound in many in vitro and in vivo studies in adrenergic pharmacology.

Data Tables

While the search results provide quantitative data points (e.g., Ki values, pA2 values), presenting them as interactive data tables directly generated from the text in this format is not feasible. However, the key quantitative findings regarding receptor affinity are summarized within the text of section 1.1 and 1.3.

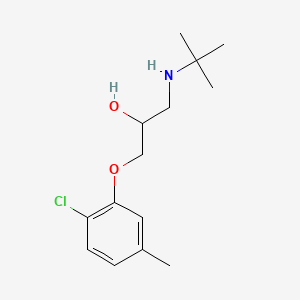

Structure

3D Structure

Properties

CAS No. |

38104-34-6 |

|---|---|

Molecular Formula |

C14H22ClNO2 |

Molecular Weight |

271.78 g/mol |

IUPAC Name |

(2S)-1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol |

InChI |

InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3/t11-/m0/s1 |

InChI Key |

HQIRNZOQPUAHHV-NSHDSACASA-N |

SMILES |

O[C@@H](CNC(C)(C)C)COC1=CC(C)=CC=C1Cl |

Isomeric SMILES |

CC1=CC(=C(C=C1)Cl)OC[C@H](CNC(C)(C)C)O |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bupranolol, (S)-; (-)-Bupranolol; L-Bupranolol; S-(-)-Bupranolol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Bupranolol

Established Synthetic Routes to Bupranolol (B1668059)

The synthesis of this compound has been well-established, with common methodologies centering on the reaction between a substituted phenoxide and an epoxide, followed by the introduction of the characteristic tert-butylamine (B42293) side chain.

Key Reaction Steps and Intermediates in this compound Synthesis

A prevalent synthetic route to this compound commences with 2-chloro-5-methylphenol. This starting material undergoes an O-alkylation reaction with epichlorohydrin (B41342) in the presence of a base. This reaction forms the key intermediate, 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane. The subsequent and final step involves the nucleophilic ring-opening of this epoxide by tert-butylamine. This addition reaction predominantly occurs at the less sterically hindered carbon atom of the epoxide ring, yielding the final this compound product.

Optimization of Synthetic Conditions for this compound Production

The efficiency of this compound synthesis is highly dependent on the optimization of reaction conditions. In the initial O-alkylation step, the choice of base and solvent system is critical for achieving high yields. Strong bases such as sodium hydroxide (B78521) are typically employed to facilitate the deprotonation of the phenol (B47542). The use of phase-transfer catalysts can enhance the reaction rate by improving the solubility and reactivity of the phenoxide ion.

For the final epoxide ring-opening reaction, controlling the temperature and molar ratio of the reactants is essential to maximize the yield of this compound and minimize the formation of byproducts. Recent advancements in synthetic methodology have explored the use of novel catalytic systems, such as amine-functionalized graphene oxide membrane reactors, to achieve rapid and continuous-flow synthesis with high conversion and selectivity. europeanpharmaceuticalreview.com

Enantioselective Synthesis of this compound Isomers

The pharmacological activity of beta-blockers, including this compound, typically resides in the (S)-enantiomer. nih.gov This has necessitated the development of methods to obtain enantiomerically pure forms of this compound.

Resolution Techniques for (R)- and (S)-Bupranolol

The separation of this compound enantiomers is commonly achieved through the resolution of the racemic mixture. nih.gov This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. These diastereomers exhibit different physical properties, allowing for their separation by techniques like fractional crystallization.

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases, are also widely employed for the enantioseparation of this compound and other beta-blockers. nih.govnih.gov These techniques offer a direct and efficient means of separating the (R)- and (S)-isomers.

Stereochemical Control in this compound Synthesis

In addition to resolution, enantioselective synthesis provides a direct route to the desired enantiomer. nih.gov This can be achieved through several strategies, including the use of chiral catalysts to control the stereochemistry of key reactions. Another approach involves the use of a chiral starting material that already possesses the desired stereocenter, which is then elaborated to the final product. Chemoenzymatic methods, employing enzymes like lipases or alcohol dehydrogenases, have also been successfully applied to the asymmetric synthesis of beta-blockers, offering high enantioselectivity under mild reaction conditions. nih.gov

Synthesis of this compound Analogues and Derivatives for Research

The synthesis of this compound analogues and derivatives is a key strategy for exploring structure-activity relationships and developing new therapeutic agents. nih.gov Modifications to the this compound scaffold can be made at several positions to modulate its pharmacological properties.

Research has focused on altering the aromatic ring, the amino group, and the secondary hydroxyl group of the side chain. For example, the synthesis of ester and carbamate (B1207046) derivatives of the hydroxyl group has been investigated to create prodrugs with altered pharmacokinetic profiles. semanticscholar.org Furthermore, the synthesis of analogues with different substituents on the aromatic ring has been pursued to investigate the impact on receptor binding affinity and selectivity. nih.gov

| Compound Name | Role in Synthesis/Derivatization |

| This compound | The final target compound. |

| 2-Chloro-5-methylphenol | A common starting material for the synthesis of this compound. |

| Epichlorohydrin | A reagent used to introduce the epoxypropane side chain. |

| 1-(2-Chloro-5-methylphenoxy)-2,3-epoxypropane | A key intermediate in the synthesis of this compound. |

| tert-Butylamine | The amine reagent that opens the epoxide ring to form the final product. |

| (R)-Bupranolol | One of the enantiomers of this compound. |

| (S)-Bupranolol | The pharmacologically more active enantiomer of this compound. |

Design and Synthesis of Structurally Modified this compound Compounds

The design of structurally modified this compound compounds has been explored to investigate the impact of various substituents on the antagonist activity at β-adrenoceptors. Modifications have been focused on the aromatic ring and the tert-butyl moiety.

A key precursor in the synthesis of this compound and its analogs is 3-(2-chloro-5-methylphenoxy)propane-1,2-diol. This diol can be synthesized and then further reacted to introduce the aminopropanol (B1366323) side chain characteristic of this compound. The synthesis of both racemic and single-enantiomeric forms of this precursor has been reported, which is crucial for preparing stereoisomerically pure this compound analogs. mdpi.com

Research into this compound analogs has led to the synthesis and pharmacological evaluation of several derivatives. These include compounds with modifications on the aromatic ring, such as the substitution of the methyl group with other functionalities, and alterations to the tert-butyl group. For instance, a study investigated four close analogues of this compound: a fluorine analogue (GD-6), a methyl analogue (DZ-51), an isopropyl analogue (DZ-13), and an analogue hydroxylated at the tertiary butyl moiety (DZ-52). These compounds were evaluated for their antagonist activity at the low-affinity state of β1-adrenoceptors.

The pharmacological data for these this compound analogues are summarized in the table below. The "apparent pA2 values" indicate the potency of the antagonist in functional experiments, while the pKi values represent the binding affinity to the receptor.

Pharmacological Data for this compound Analogues

| Compound | Modification | "Apparent pA₂ Value" (Low-Affinity State) | "Apparent pA₂ Value" (High-Affinity State) | pKi Value |

|---|---|---|---|---|

| (-)-Bupranolol | - | 6.1 | 7.9 | 8.8 |

| (-)-GD-6 | Fluorine analogue | 6.1 | 8.1 | 8.4 |

| (+)-GD-6 | Fluorine analogue | 4.6 | 5.4 | 6.9 |

| (-)-DZ-13 | Isopropyl analogue | 5.5 | 8.4 | 8.5 |

| (+)-DZ-13 | Isopropyl analogue | 4.6 | 5.7 | 6.7 |

| DZ-51 | Methyl analogue | 5.1 | 7.3 | 8.4 |

| DZ-52 | Hydroxylated tert-butyl analogue | 5.3 | 6.8 | 8.2 |

The data indicate that the (-)-enantiomers are generally more potent than the (+)-enantiomers, highlighting the stereoselectivity of the β1-adrenoceptor. Notably, the fluorine analogue, (-)-GD-6, was found to be equipotent to (-)-bupranolol at the low-affinity state of the β1-adrenoceptor.

Incorporation of Probes and Tags for Pharmacological Studies

The study of receptor pharmacology greatly benefits from the use of molecular probes, such as fluorescent ligands and photoaffinity labels. These tools allow for the visualization of receptor distribution and the identification of ligand binding sites. While the development of such probes has been extensive for the β-adrenergic receptor family, specific examples where the this compound scaffold itself has been derivatized with these tags are not prominently reported in the scientific literature.

The general strategy for creating such probes involves chemically attaching a fluorescent molecule (fluorophore) or a photoreactive group to the pharmacophore (in this case, this compound) without significantly compromising its binding affinity for the target receptor.

Fluorescent Probes: Fluorescent ligands are valuable for a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies to investigate receptor localization, trafficking, and interactions. The synthesis of a fluorescent this compound derivative would likely involve linking a fluorophore to a part of the this compound molecule that is not critical for receptor binding. Potential attachment points could be the aromatic ring or the amino group, often via a linker to minimize steric hindrance. While specific fluorescently labeled this compound has not been detailed, the synthesis of fluorescent derivatives of other β-blockers, such as propranolol (B1214883), provides a template for how this could be achieved. These syntheses often involve the reaction of a derivative of the β-blocker containing a reactive functional group (e.g., an amine or carboxylic acid) with an activated fluorophore.

Photoaffinity Probes: Photoaffinity labels are used to covalently attach a ligand to its receptor upon photoactivation, enabling the identification and structural characterization of the ligand-binding pocket. A photoaffinity probe based on this compound would require the incorporation of a photoreactive moiety, such as an azide (B81097) or a benzophenone (B1666685) group. Similar to fluorescent probes, the photoreactive group would be positioned on the this compound structure in a way that does not abrogate its receptor affinity. The synthesis of such a probe would involve multi-step organic synthesis to couple the this compound pharmacophore with the photoreactive group. Although photoaffinity probes for β-adrenergic receptors have been developed using scaffolds like pindolol (B1678383) and carazolol, specific this compound-based photoaffinity labels have not been described in available research.

Molecular and Cellular Pharmacology of Bupranolol

Beta-Adrenergic Receptor Binding and Selectivity Profiles

Bupranolol (B1668059) demonstrates a high affinity for beta-adrenergic receptors, binding to them in a competitive and non-selective manner. This lack of preference for receptor subtypes is a defining characteristic of its pharmacological action.

Research indicates that this compound binds with approximately equal, high affinity to both β1- and β2-adrenoceptors. Studies utilizing radioligand binding assays have determined specific affinity constants (Ki) for this compound. The pKi values, which represent the negative logarithm of the Ki, are reported to be 9.0 for β1-receptors and 9.10 for β2-receptors, underscoring its non-selective profile.

Further investigations into its interaction with the β1-adrenoceptor have distinguished between high-affinity and low-affinity states of the receptor. This compound has been shown to possess sufficient affinity to interact with both states. In studies on ferret ventricular myocardium, the equilibrium dissociation constant (pKi) for (-)-bupranolol at the high-affinity state of the β1-adrenoceptor was determined to be 8.5. nih.gov The S-enantiomer of this compound, in particular, displays a full competitive antagonist profile at β1-, β2-, and β3-adrenoceptors. nih.gov Additionally, functional studies in rat right atria and kitten papillary muscles have shown an enantiomeric affinity ratio of 50–120 for the (-)/(+) isomers of this compound, confirming that both enantiomers interact directly with myocardial beta-adrenoceptors, though the (-) isomer has significantly higher affinity. nih.gov

Table 1: Affinity of this compound for Beta-Adrenergic Receptors This table summarizes the reported binding affinity values for this compound at different beta-adrenergic receptor subtypes.

| Receptor Subtype | Parameter | Value | Species/Tissue |

|---|---|---|---|

| β1 | pKi | 9.0 | Not specified |

| β2 | pKi | 9.10 | Not specified |

| β1 (high-affinity state) | pKi | 8.5 ± 0.1 | Ferret Ventricle |

When compared to other beta-adrenergic antagonists, this compound's potency is frequently cited as being similar to that of propranolol (B1214883). nih.gov In functional assays measuring the relaxation of guinea-pig tracheal smooth muscle, the antagonist activity (pA2 value) of this compound against adrenaline was 8.97, slightly higher than that of propranolol (8.85), indicating a potent competitive antagonism at β2-receptors. nih.gov

Studies on ferret ventricular myocardium provide a direct comparison of the blocking potencies of various beta-blockers at the β1-adrenoceptor. This research highlights two groups of beta-blockers based on their ability to antagonize receptor activation by different agonists. This compound falls into a group with agents like alprenolol (B1662852) and carvedilol (B1668590), which show a smaller difference in blocking potency between conventional and non-conventional agonists. nih.gov In contrast, agents like propranolol, atenolol, and metoprolol (B1676517) exhibit a much larger difference, suggesting distinct interactions with different receptor conformations. nih.gov

Table 2: Comparative Blocking Potency (pKB) and Binding Affinity (pKi) of Beta-Blockers at the Ferret β1-Adrenoceptor This table compares the potency of this compound with other common beta-blockers against the agonist (-)-isoprenaline.

| Compound | pKB vs (-)-isoprenaline | pKi |

|---|---|---|

| (-)-Bupranolol | 8.6 ± 0.1 | 8.5 ± 0.1 |

| (-)-Propranolol | 8.6 ± 0.1 | 8.6 ± 0.1 |

| (-)-Alprenolol | 8.8 ± 0.1 | 8.8 ± 0.1 |

| Nadolol | 7.5 ± 0.1 | 7.4 ± 0.1 |

| Carvedilol | 8.3 ± 0.1 | 8.5 ± 0.1 |

| (-)-Atenolol | 6.8 ± 0.1 | 6.8 ± 0.1 |

| Metoprolol | 7.3 ± 0.1 | 7.2 ± 0.1 |

Intrinsic Sympathomimetic Activity (ISA) and Membrane Stabilizing Effects

Beyond its primary receptor-blocking function, the pharmacological profile of a beta-blocker is further defined by the presence or absence of intrinsic sympathomimetic activity and membrane stabilizing effects.

This compound is consistently characterized as a pure antagonist, lacking any intrinsic sympathomimetic activity (ISA). nih.govdrugbank.com This means that when this compound binds to a beta-adrenoceptor, it does not cause a partial activation of the receptor. nih.gov Its function is solely to block the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), thereby preventing receptor stimulation. nih.gov Studies focusing on the S-enantiomer of this compound have confirmed it exhibits negligible intrinsic agonist activity at β1, β2, and β3-adrenoceptors. nih.gov

In contrast to its lack of ISA, this compound is recognized for possessing strong membrane stabilizing activity (MSA). nih.govdrugbank.com This property, also known as a local anesthetic or quinidine-like effect, is not related to its beta-blocking action but rather to its ability to interfere with ion channels in the cell membrane. wikipedia.orgnorthwestern.edu

The analysis of MSA in in vitro systems for beta-blockers with this property, such as propranolol, typically involves electrophysiological techniques like whole-cell patch-clamp recording. northwestern.edu These studies have shown that the membrane stabilizing effect is due to the blockade of voltage-gated sodium channels. northwestern.edufrontiersin.org By binding to these channels, the drug inhibits the influx of sodium ions that is necessary for the initiation and propagation of an action potential across the nerve or muscle cell membrane. medscape.com This reduces the excitability of the membrane. The effect is dose-dependent and not stereospecific, meaning both enantiomers contribute to this action. frontiersin.org This sodium channel blockade is considered the primary mechanism behind the membrane stabilizing properties of beta-blockers like this compound. northwestern.edufrontiersin.org

Receptor-Mediated Signaling Pathways

The therapeutic effects of this compound stem from its ability to block the primary signaling cascade initiated by beta-adrenergic receptor activation. Beta-adrenoceptors are G protein-coupled receptors (GPCRs) that, upon stimulation by catecholamines, primarily couple to the stimulatory G protein, Gs. drugbank.com

This Gs protein activation leads to the stimulation of the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). clinpgx.org The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins and ion channels, leading to the characteristic physiological responses of sympathetic stimulation, such as increased heart rate and contractility. clinpgx.orgnih.gov

By acting as a competitive antagonist at the beta-receptor, this compound prevents the initial step of this cascade: the binding of catecholamines. nih.gov This blockade inhibits the Gs protein-mediated activation of adenylyl cyclase, thereby preventing the rise in intracellular cAMP and the subsequent activation of the PKA pathway. drugbank.comresearchgate.net This interruption of the receptor-mediated signaling pathway is the fundamental mechanism by which this compound exerts its pharmacological effects.

Interaction with Other Molecular Targets (Beyond Adrenergic Receptors)

While this compound's primary pharmacological activity is mediated through beta-adrenergic receptor blockade, like many drugs, it has the potential for off-target interactions. These interactions can contribute to both its therapeutic effects and potential side effects. Preclinical studies, often with the prototypical non-selective beta-blocker propranolol, have identified several molecular targets beyond the adrenergic receptors.

One of the most well-documented off-target effects of propranolol is the blockade of voltage-gated sodium channels. northwestern.edunih.gov This "membrane stabilizing" activity is not a class effect of all beta-blockers. northwestern.edunih.gov Studies using whole-cell patch-clamp recordings have shown that propranolol can block recombinant human cardiac (NaV1.5) and brain (NaV1.1, NaV1.2, NaV1.3) sodium channels. northwestern.edunih.gov The IC50 values for tonic and use-dependent block of NaV1.5 by R-(+) and S-(-) propranolol were found to be approximately equal, indicating a lack of stereospecificity for this interaction. researchgate.net

Another significant area of off-target activity for some non-selective beta-blockers is the serotonergic system. Propranolol has been shown to have a high affinity for serotonin (B10506) 5-HT1B receptors (Ki = 17 nM) and a mild affinity for 5-HT1D receptors (Ki = 10.2 μM). nih.gov In preclinical models, (-)-propranolol has been demonstrated to block the inhibition of serotonergic dorsal raphe cell firing by 5-HT1A selective agonists. nih.gov Furthermore, in both normotensive and hypertensive rats, propranolol treatment has been observed to modify platelet serotonergic mechanisms, leading to an increase in whole blood serotonin concentration and a decrease in platelet serotonin levels. jpp.krakow.pl

In silico studies have also suggested potential off-target interactions. For example, some beta-blockers, particularly third-generation agents like carvedilol and nebivolol, have shown theoretical binding affinities for gut hormone receptors, which could have implications for glucose metabolism. nih.gov

Table 3: Preclinical Off-Target Interactions of Propranolol

| Molecular Target | Preclinical Model/Assay | Observed Effect | Citation |

|---|---|---|---|

| Voltage-gated sodium channels (NaV1.5, NaV1.1, NaV1.2, NaV1.3) | Whole-cell patch-clamp recording | Blockade of sodium channels | northwestern.edunih.gov |

| Serotonin 5-HT1B/1D receptors | Radioligand binding assays | High to mild affinity | nih.gov |

| Serotonin 5-HT1A receptors | Microiontophoresis in rat dorsal raphe nucleus | Antagonism of 5-HT1A agonists | nih.gov |

The metabolism of this compound and its potential to interact with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system, is a critical aspect of its molecular pharmacology. While specific studies on this compound's metabolic pathways are not extensively detailed in the available literature, information from general beta-blocker metabolism and data for the closely related compound propranolol provide significant insights.

The DrugBank database indicates that the metabolism of this compound can be decreased when combined with inhibitors of various CYP enzymes, suggesting it is a substrate for multiple isoforms. drugbank.com Conversely, its metabolism can be increased by CYP inducers. drugbank.com

Propranolol is known to be metabolized by several CYP isoenzymes, with CYP2D6 and CYP1A2 playing major roles. Propranolol has also been identified as a nonspecific inhibitor of other cytochrome P450 isoenzymes. nih.gov In studies with rat liver microsomes, propranolol exhibited competitive inhibition of aniline (B41778) hydroxylation (a marker of CYP2A6 activity) and noncompetitive inhibition of several other CYP-dependent reactions. nih.gov This noncompetitive inhibition is thought to be due to the covalent binding of reactive metabolites of propranolol to the microsomal proteins. nih.gov Furthermore, propranolol has been characterized as a mechanism-based inhibitor of CYP2D6. nih.gov

Given the structural similarities between this compound and propranolol, it is plausible that this compound also interacts with multiple CYP isoforms, both as a substrate and as a potential inhibitor. This highlights the potential for drug-drug interactions when this compound is co-administered with other medications that are substrates, inhibitors, or inducers of these enzymes.

Table 4: Propranolol Interactions with Cytochrome P450 Enzymes

| CYP Isoenzyme | Interaction | Study Model | Finding | Citation |

|---|---|---|---|---|

| CYP2D6 | Substrate & Mechanism-based inhibitor | Human & Rat Liver Microsomes | Major role in metabolism; irreversible inhibition | nih.gov |

| CYP1A2 | Substrate | Human Liver Microsomes | Role in metabolism | |

| Various CYPs | Non-specific inhibitor | Rat Liver Microsomes | Noncompetitive inhibition of multiple CYP activities | nih.gov |

Preclinical Pharmacokinetics and Metabolism of Bupranolol

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The preclinical assessment of bupranolol's journey through the body reveals rapid absorption followed by extensive metabolism, a characteristic trait for many lipophilic beta-blockers.

In preclinical studies, This compound (B1668059) demonstrates rapid and complete absorption from the gastrointestinal tract following oral administration. wikipedia.org However, this efficient absorption does not translate to high systemic availability due to a significant first-pass metabolism effect, where over 90% of the drug is metabolized in the liver before reaching systemic circulation. wikipedia.org This results in an oral bioavailability of less than 10%. wikipedia.org

Beyond oral administration, the transdermal absorption of this compound has been investigated in rabbits. One study designed to clarify its percutaneous penetration found that this compound penetrates rabbit skin slowly without the aid of enhancers. The research highlighted that certain enhancers could significantly increase absorption. For instance, isopropyl myristate and N-methyl-2-pyrrolidone were shown to enhance the in vitro penetration, yielding a 3.6 times higher flux compared to formulations without enhancers. In in vivo settings, the maximal percutaneous absorption was achieved with a formulation containing d-limonene, which resulted in a 3.0-fold higher area under the concentration-time curve (AUC). Plasma levels in these rabbit models were maintained in a therapeutically relevant range of 7-22 ng/ml for up to 30 hours.

Interactive Data Table: this compound Absorption Characteristics

| Parameter | Finding | Species | Source(s) |

|---|---|---|---|

| Oral Absorption | Rapid and complete from the gut | General Preclinical | wikipedia.org |

| First-Pass Metabolism | > 90% | General Preclinical | wikipedia.org |

| Oral Bioavailability | < 10% | General Preclinical | wikipedia.org |

| Transdermal Penetration | Slow without enhancers | Rabbit |

| In Vivo Enhancement | 3.0x higher AUC with d-limonene | Rabbit | |

Detailed preclinical studies characterizing the specific tissue distribution, organ accumulation, and compartmental analysis of this compound in animal models such as rats or rabbits are not extensively available in the public scientific literature. While pharmacokinetic studies for the related compound propranolol (B1214883) show extensive tissue binding in the lung, brain, and kidney in rats, this data cannot be directly extrapolated to this compound. nih.govnih.gov Therefore, a specific tissue distribution profile and pharmacokinetic model for this compound remain to be fully elucidated.

Metabolic Pathways and Metabolite Characterization

The biotransformation of this compound is extensive and critical to its clearance. The process is defined by specific Phase I and Phase II reactions that convert the parent drug into more excretable forms.

The primary and most well-documented metabolic pathway for this compound is the oxidation of the methyl group on its benzene (B151609) ring. wikipedia.org This reaction leads to the formation of its main metabolite, carboxythis compound, which is chemically identified as 4-chloro-3-[3-(1,1-dimethylethylamino)-2-hydroxy-propyloxy]benzoic acid. wikipedia.org This single metabolite accounts for the vast majority of the drug's clearance, with 88% of it being eliminated renally within a 24-hour period. wikipedia.org Information regarding the formation and characterization of other specific primary or secondary metabolites in preclinical models is not widely available in the literature.

The metabolism of most beta-blockers is heavily reliant on the cytochrome P450 (CYP450) enzyme system, a family of enzymes primarily located in the liver that catalyze Phase I oxidative reactions. For many drugs in this class, specific isozymes like CYP2D6 and CYP1A2 are known to be the primary catalysts. nih.govclinpgx.orgelsevierpure.com

However, for this compound specifically, preclinical studies identifying the particular CYP450 isozymes responsible for its metabolism are lacking in the available scientific literature. While it is understood that its conversion to carboxythis compound is an oxidative process characteristic of CYP450 activity, the specific enzymes that mediate this transformation have not been definitively identified. nih.govsigmaaldrich.com

Drug metabolism is typically categorized into two phases. Phase I reactions involve oxidation, reduction, or hydrolysis to introduce or unmask a polar functional group. nih.govdrughunter.comslideshare.net Phase II reactions involve the conjugation of these groups with endogenous polar molecules to increase water solubility and facilitate excretion. nottingham.ac.uk

Phase I Reactions: The principal Phase I metabolic reaction for this compound is oxidation. wikipedia.orgnottingham.ac.uk This is exemplified by the conversion of this compound to its major metabolite, carboxythis compound, through the oxidation of the aromatic methyl group to a carboxylic acid. wikipedia.org

Phase II Reactions: While this compound possesses a secondary alcohol group in its side chain—a common site for Phase II conjugation reactions like glucuronidation or sulfation—specific preclinical studies confirming the formation of this compound glucuronide or sulfate (B86663) conjugates are not available in the reviewed literature. For comparison, the related compound propranolol is known to undergo glucuronidation directly on the parent molecule and both glucuronidation and sulfation on its hydroxylated metabolites. clinpgx.orgnih.govnih.gov Without direct experimental evidence for this compound, its specific Phase II metabolic fate remains uncharacterized.

Interactive Data Table: this compound Metabolism Summary

| Metabolic Aspect | Description | Source(s) |

|---|---|---|

| Primary Pathway | Oxidation of the aromatic methyl group | wikipedia.org |

| Primary Metabolite | Carboxythis compound | wikipedia.org |

| Primary Reaction Type | Phase I (Oxidation) | wikipedia.orgnottingham.ac.uk |

| CYP450 Involvement | Presumed, but specific isozymes not identified in literature |

| Phase II Reactions | Not characterized in available literature | |

Pharmacological Activity of this compound Metabolites

Preclinical research into the specific pharmacological activity of this compound's metabolites at adrenergic receptors is limited. However, based on the structural modifications occurring during metabolism and knowledge of the structure-activity relationships of beta-blockers, some inferences can be made.

The major metabolite, carboxythis compound, is formed through the oxidation of the methyl group on the benzene ring of this compound to a carboxylic acid. This significant increase in polarity would generally be expected to reduce its affinity for the lipophilic binding pocket of beta-adrenergic receptors. For comparison, the active metabolite of propranolol, 4-hydroxypropranolol, retains significant beta-blocking activity, in part because the introduced hydroxyl group can participate in hydrogen bonding within the receptor binding site. nih.gov In contrast, the carboxyl group of carboxythis compound would likely introduce steric and electronic hindrances, potentially diminishing its binding affinity and intrinsic activity at β1- and β2-adrenergic receptors.

Table 1: Postulated Adrenergic Receptor Activity of this compound and its Major Metabolite

| Compound | Structural Feature Change | Postulated Beta-Adrenergic Receptor Affinity | Postulated Intrinsic Sympathomimetic Activity (ISA) |

| This compound | Parent Compound | High | Absent |

| Carboxythis compound | Oxidation of methyl to a carboxyl group | Significantly Reduced | Unlikely |

This table is based on structure-activity relationship principles and data from related beta-blockers, as direct preclinical data for carboxythis compound is limited.

In preclinical studies in rats, this compound has been shown to reduce basal plasma renin activity and inhibit the isoproterenol-induced increase in plasma renin activity, consistent with its beta-blocking properties. The contribution of metabolites to this specific pharmacodynamic endpoint has not been elucidated, but it is reasonable to assume it is minor.

The rapid and extensive first-pass metabolism of this compound to carboxythis compound, which is then efficiently eliminated, suggests that the systemic exposure to active metabolites is likely low and transient. This is in contrast to some other beta-blockers where active metabolites can contribute more significantly to the therapeutic effect. For example, the active metabolites of bupropion, although not a beta-blocker, are known to contribute significantly to its clinical efficacy and drug-drug interaction profile. nih.gov

Preclinical Drug-Drug Interaction Potential (Metabolism-Mediated)

The potential for metabolism-mediated drug-drug interactions (DDIs) is an important aspect of preclinical safety assessment. For this compound, this would primarily involve interactions with co-administered drugs that are inhibitors or inducers of the cytochrome P450 (CYP) enzymes responsible for its metabolism.

While specific preclinical studies detailing the CYP enzymes involved in this compound metabolism are not extensively documented, information can be extrapolated from other beta-blockers with similar structures, such as propranolol. The metabolism of propranolol is known to be mediated by several CYP isoforms, including CYP2D6 and CYP1A2. nih.gov It is plausible that this compound shares similar metabolic pathways.

Table 2: Potential Preclinical Drug-Drug Interactions Mediated by CYP Enzymes

| Interacting Agent Class | Potential Effect on this compound | Putative Mechanism | Preclinical Model Relevance |

| CYP2D6 Inhibitors | Increased this compound exposure | Inhibition of this compound metabolism | Important, as CYP2D6 is a major drug-metabolizing enzyme in many preclinical species and humans. |

| CYP1A2 Inhibitors | Increased this compound exposure | Inhibition of this compound metabolism | Relevant, particularly in species where CYP1A2 is a key enzyme in the metabolism of similar compounds. |

| CYP Inducers (e.g., rifampicin, phenobarbital) | Decreased this compound exposure | Increased this compound metabolism | Standard component of preclinical DDI studies to assess the impact of enzyme induction on drug clearance. |

This table presents potential interactions based on the known metabolism of similar beta-blockers. Specific preclinical studies on this compound are needed for confirmation.

Preclinical studies with propranolol have demonstrated that its metabolism can be induced by agents like phenobarbital (B1680315) and inhibited by drugs such as chlorpromazine. Propranolol itself has also been shown to be a mechanism-based inhibitor of CYP2D6 in preclinical models. nih.gov If this compound were to exhibit similar properties, there would be a potential for it to act as a perpetrator in DDIs, affecting the metabolism of co-administered CYP2D6 substrates.

In preclinical models, such as rat or dog liver microsomes, in vitro studies are typically conducted to identify the specific CYP enzymes responsible for the metabolism of a new chemical entity and to determine its potential to inhibit or induce these enzymes. nih.gov Such studies would be necessary to definitively characterize the metabolism-mediated DDI potential of this compound.

Preclinical Pharmacodynamics and Biological Activity of Bupranolol

Effects on Isolated Organs and Tissues

Inhibition of Isoprenaline-Induced Relaxation in Smooth Muscle

Bupranolol (B1668059) has been utilized in pharmacological studies to identify the roles of different β-adrenoceptor (β-AR) subtypes in smooth muscle relaxation. In preparations of guinea pig colonic longitudinal smooth muscle, the relaxation induced by isoprenaline is mediated by both β1-AR and β3-AR subtypes. To isolate the effect of the β3-AR, studies were conducted in the presence of propranolol (B1214883), which at certain concentrations, blocks β1 and β2-ARs more effectively than β3-ARs.

In one such study, after pre-contraction with histamine, the relaxant effect of isoprenaline was tested in the presence of 3 × 10⁻⁷ M propranolol. Under these conditions, this compound was introduced and found to act as a competitive antagonist to the remaining isoprenaline-induced relaxation. The Schild plot analysis yielded a slope of 1.00, confirming competitive antagonism. The pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's concentration-response curve, was calculated to be 5.90. This value is consistent with this compound's known affinity for the β3-AR.

| Parameter | Value | 95% Confidence Interval | Animal Model | Tissue Preparation |

| pA2 of this compound | 5.90 | 5.73–6.35 | Guinea Pig | Colonic Longitudinal Smooth Muscle (in the presence of 3 × 10⁻⁷ M propranolol) |

| Schild Plot Slope | 1.00 | 0.31–1.69 | Guinea Pig | Colonic Longitudinal Smooth Muscle |

Cardiovascular Effects in Isolated Heart Preparations

Research on isolated heart preparations has helped to characterize this compound's effects on atypical β-adrenoceptors, which are known to increase both the force and frequency of heart contractions. In studies using isolated rat hearts, this compound demonstrated stereoselective antagonism at these atypical cardiostimulant β-adrenoceptors. The S-(-)-enantiomer of this compound was found to be the more active antagonist. Specifically, S-(-)-bupranolol shifted the dose-response curve of the atypical β-adrenoceptor agonist CGP 12177 to the right by a factor of 8.4, whereas the R-(+)-enantiomer had no significant effect at the same concentration. nih.gov This highlights the stereoselectivity of this compound's interaction with this specific cardiac receptor subtype. nih.gov

Physiological Responses in Animal Models

Modulation of Heart Rate and Blood Pressure in in vivo Animal Studies

As a non-selective beta-blocker, this compound's primary physiological effect in vivo is the modulation of cardiovascular parameters. derangedphysiology.com By blocking β1-adrenergic receptors in the heart, it reduces heart rate and the force of contraction. patsnap.compatsnap.com This leads to a decrease in cardiac output and, consequently, a reduction in blood pressure. drugbank.compatsnap.com

In studies involving pithed and vagotomized rats, a model used to eliminate reflex autonomic responses, the administration of this compound enantiomers was shown to directly affect heart rate. Intravenous administration of (±)-bupranolol, S-(-)-bupranolol, and R-(+)-bupranolol all caused an initial decrease in heart rate. nih.gov The study further demonstrated that S-(-)-bupranolol effectively antagonized the heart rate increase caused by the atypical β-adrenoceptor agonist CGP 12177, while R-(+)-bupranolol did not, reinforcing the stereoselective nature of its action observed in isolated heart studies. nih.gov

| Compound | Dose (i.v.) | Initial Heart Rate Reduction (beats min⁻¹) (Mean ± SEM) | Animal Model |

| (±)-Bupranolol | 10 µmol kg⁻¹ | 43.6 ± 4.9 | Pithed Rat |

| S-(-)-Bupranolol | 10 µmol kg⁻¹ | 50.6 ± 3.2 | Pithed Rat |

| R-(+)-Bupranolol | 10 µmol kg⁻¹ | 46.6 ± 13.7 | Pithed Rat |

Investigation of Antinociceptive Effects in Pain Models

Recent research has identified the β-adrenergic receptor system as a potential target for pain management. Studies comparing the enantiomers of this compound and the structurally similar propranolol have revealed significant antinociceptive properties for this compound in mouse models of inflammatory and chronic pain.

Specifically, the S-enantiomer of this compound (S-bupranolol) was found to be a particularly effective antinociceptive agent. It exhibited negligible intrinsic agonist activity at β-adrenoceptors and acted as a full competitive antagonist at β1, β2, and β3-ARs, with a unique profile of blocking β3-ARs. In mouse models, S-bupranolol demonstrated superior antinociceptive effects and fewer side effects compared to propranolol and its enantiomers. These findings suggest that S-bupranolol's distinct pharmacological profile, particularly its lack of intrinsic agonist activity and its unique β3-AR blockade, contributes to its efficacy in reducing pain. This has positioned S-bupranolol as a potential candidate for future clinical studies in pain management.

Effects in Models of Cardiovascular and Neuroinflammatory Conditions

Comparative Pharmacodynamics of this compound Enantiomers

The stereochemistry of this compound plays a crucial role in its pharmacological activity, with the individual enantiomers exhibiting distinct pharmacodynamic profiles.

Preclinical studies have consistently demonstrated that the β-adrenoceptor blocking activity of this compound resides primarily in its (S)-enantiomer, also referred to as S-(−)-bupranolol. In a study conducted on pithed and vagotomized rats, the effects of the enantiomers on the positive chronotropic response induced by the atypical β-adrenoceptor agonist CGP 12177 were investigated. The results showed that S-(−)-bupranolol at a dose of 10 μmol kg⁻¹ caused a significant 8.4-fold shift to the right of the dose-response curve for CGP 12177, indicating a potent antagonistic effect. nih.gov In contrast, the same dose of R-(+)-bupranolol had no discernible effect on the heart rate increase elicited by the agonist. nih.gov

This stereoselectivity highlights the differential interaction of the this compound enantiomers with the β-adrenergic receptor. The (S)-enantiomer is the pharmacologically active component responsible for the β-blocking effects observed with the racemic mixture.

The stereoselective antagonism of this compound extends to its interaction with different β-adrenergic receptor subtypes. In studies using isolated guinea-pig tracheal smooth muscle, this compound demonstrated competitive antagonism against adrenaline-induced relaxation, a response primarily mediated by β2-adrenoceptors. The pA2 value, a measure of antagonist potency, for this compound against adrenaline was determined to be 8.97, indicating a high affinity for the β2-adrenoceptor. researchgate.net

Further investigations into the interaction with other catecholamines in the guinea pig taenia caecum revealed that this compound also acts as a competitive antagonist against dopamine-induced relaxation. The pA2 value for this compound against dopamine (B1211576) was found to be 5.55. researchgate.net This suggests that this compound can interact with multiple adrenergic and dopaminergic pathways, although with varying potencies.

The data underscores the non-selective nature of this compound's β-adrenoceptor antagonism, with the (S)-enantiomer being the key driver of this activity across different receptor subtypes.

Dose-Response Relationships in Preclinical Systems

The antagonistic effects of this compound are dose-dependent, as demonstrated in various preclinical experimental setups. The following tables summarize the dose-response relationships of this compound in different models.

| This compound Enantiomer | Dose (μmol kg⁻¹) | Dose-Ratio (Shift in Agonist Dose-Response Curve) |

|---|---|---|

| S-(−)-Bupranolol | 10 | 8.4 |

| R-(+)-Bupranolol | 10 | No effect |

Data from a study investigating the antagonism of the positive chronotropic effect of the atypical β-adrenoceptor agonist CGP 12177 in pithed and vagotomized rats. nih.gov

| Tissue | Agonist | pA2 Value of this compound |

|---|---|---|

| Tracheal Smooth Muscle | Adrenaline | 8.97 |

| Taenia Caecum | Dopamine | 5.55 |

The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. Data from studies on guinea-pig tracheal smooth muscle researchgate.net and taenia caecum. researchgate.net

These findings from preclinical systems illustrate a clear dose-response relationship for the antagonistic effects of this compound, with the potency being significantly influenced by its stereochemistry.

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Key Structural Elements for Receptor Binding and Activity

The interaction of beta-blockers, including bupranolol (B1668059), with β-ARs is primarily based on hydrogen bonds between the ligand and the receptor. This non-covalent binding allows for reversibility. wikipedia.org Essential structural features for the function of a beta-blocker include an aromatic ring and a β-ethanolamine moiety. wikipedia.org The aromatic ring can be either benzoheterocyclic or heterocyclic. wikipedia.org The side chain connecting the aromatic ring to the β-ethanolamine can be directly linked or connected via an —OCH₂— group. wikipedia.org

For potent or selective β₃-AR compounds, SAR analysis suggests that in addition to the common pharmacophore found in all β-AR ligands, a long and bulky alkylamine substituent is present. nih.gov This substituent can adopt different conformations (extended and stacked) to interact with the receptor binding site. nih.gov Computerized three-dimensional models of β₁-, β₂-, and β₃-AR binding sites indicate that the β₁ and β₂ sites have bulkier amino acid side chains within the groove compared to the β₃ site. nih.gov This difference in the binding site can influence how the alkylamine chain of ligands, such as this compound analogues, interacts, potentially leading to antagonistic effects in β₁ and β₂ sites and agonistic effects in the less encumbered β₃ site depending on the conformation adopted. nih.gov

This compound is characterized as a competitive, nonselective beta-blocker. drugbank.comncats.ionih.gov It competes with endogenous catecholamines like norepinephrine (B1679862) for binding to β₁-adrenergic receptors in the heart, thereby inhibiting sympathetic stimulation. drugbank.comncats.ionih.gov this compound also acts as an antagonist at β₂ and β₃ adrenergic receptors. ncats.ioncats.iomedchemexpress.com

Key structural features contributing to this compound's activity include its aromatic ring with chloro and methyl substituents, the ether linkage, the hydroxyl group on the propanol (B110389) chain, and the tert-butylamino group. These elements contribute to its binding affinity and antagonistic properties at beta-adrenergic receptors.

Impact of Stereochemistry on this compound’s Pharmacological Profile

This compound is a chiral molecule, possessing a stereocenter at the hydroxyl-substituted carbon in the propanolamine (B44665) chain. It exists as a racemic mixture of (R)-(+)-bupranolol and (S)-(-)-bupranolol. Stereochemistry, the three-dimensional arrangement of atoms, significantly impacts the biological activity and properties of chiral molecules, including their interaction with chiral biological targets like enzymes and receptors. longdom.org

Studies comparing the enantiomers of this compound have revealed differences in their pharmacological profiles. S-(-)-bupranolol has shown superior antinociceptive efficacy and a better preclinical safety profile compared to propranolol (B1214883) and its enantiomers. nih.govresearchgate.net S-(-)-bupranolol exhibits negligible β-AR intrinsic agonist activity and acts as a full competitive antagonist at β₁-, β₂-, and β₃-ARs, demonstrating a unique blockade of β₃-ARs. nih.govresearchgate.net In contrast, R-(+)-bupranolol did not affect the increased heart rate induced by an atypical β-adrenoceptor agonist in pithed rats, while S-(-)-bupranolol did, indicating stereoselective antagonism at this receptor. researchgate.net This suggests that the stereochemistry at the chiral center plays a crucial role in determining the specific receptor interactions and the resulting pharmacological effects of this compound enantiomers.

Molecular Modeling and Docking Studies of this compound-Receptor Interactions

Molecular modeling and docking studies are valuable computational techniques used to investigate the binding of small molecules (ligands) to macromolecules (receptors) and predict their binding affinities and interaction mechanisms. mdpi.comfrontiersin.org These methods can provide atomistic-scale insights into drug-receptor interactions. biorxiv.org

While specific detailed molecular docking studies focusing solely on this compound were not extensively found in the immediate search results, general principles of beta-blocker docking to β-ARs and studies on similar compounds offer relevant insights. Molecular docking simulations involve generating possible poses of the ligand within the receptor's binding site and estimating the binding energy. mdpi.combiorxiv.org Hydrogen bonding between the beta-blocker and the receptor is a key interaction. wikipedia.org

Studies on other beta-adrenergic antagonists have utilized molecular docking to understand chiral recognition mechanisms and the influence of hydrogen bonding in the binding process. mdpi.com Docking studies can help visualize the interactions between the ligand's functional groups and specific amino acid residues in the receptor binding site, such as interactions with the phenyl or naphthyl ring and the side chain. mdpi.com

For this compound, molecular modeling would involve positioning its structure within the binding pockets of β₁-, β₂-, and β₃-ARs to identify favorable binding poses and key interacting residues. Given this compound's non-selective nature, docking to multiple receptor subtypes is essential to understand the basis of its broad antagonism. The differences observed in the pharmacological activity of this compound enantiomers highlight the importance of considering stereochemistry in docking studies to accurately model their distinct interactions with the chiral receptor binding sites. biorxiv.orgmdpi.com

Quantitative Structure-Activity Relationships (QSAR) for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish quantitative correlations between the structural properties (represented by descriptors) of a series of compounds and their biological activity. researchgate.neteuropa.eu QSAR models can be used to predict the activity of new compounds and to gain insights into the structural requirements for optimal activity. researchgate.neteuropa.eu

While specific comprehensive QSAR studies focused exclusively on a large series of this compound analogues were not detailed in the search results, the principles of QSAR are applicable to the study of this compound and its derivatives. QSAR studies often employ statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build predictive models. researchgate.net The selection of appropriate molecular descriptors, which can represent physicochemical properties, electronic features, or spatial arrangements, is crucial for developing interpretable and predictive QSAR models. researchgate.neteuropa.eu

Research on this compound analogues has explored the impact of structural modifications on their activity at different beta-adrenoceptors. For instance, studies on fluorine, methyl, and isopropyl analogues of this compound, as well as an analogue hydroxylated at the tertiary butyl moiety, have investigated their antagonistic effects at atypical cardiostimulant β₁-adrenoceptors. researchgate.net These studies, by correlating structural variations with observed biological responses (e.g., apparent pA₂ values or pKᵢ values), inherently contribute to understanding the QSAR of this compound-related compounds. researchgate.net

Analytical Methodologies for Bupranolol in Research

Chromatographic Techniques for Quantification in Preclinical Matrices

Chromatographic techniques are fundamental for separating Bupranolol (B1668059) from complex preclinical matrices like urine, blood, plasma, or tissues, enabling its subsequent quantification. High sensitivity and selectivity are paramount due to the potentially low concentrations of the analyte and the presence of numerous endogenous compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of pharmaceutical compounds, including beta-blockers like this compound, in biological matrices labcorp.comnih.gov. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase. Various stationary phases (e.g., C18) and mobile phase compositions (mixtures of solvents like acetonitrile, methanol, and buffers) can be optimized to achieve effective separation of this compound researchgate.net. Detection is commonly performed using UV-Vis spectrophotometry or, for increased sensitivity and specificity, coupled with mass spectrometry (LC-MS). Method validation for HPLC typically includes assessing parameters such as linearity, accuracy, precision, selectivity, and limits of detection (LOD) and quantification (LOQ) jgtps.com. While a specific HPLC-UV method for this compound in preclinical matrices wasn't detailed in the search results, HPLC-UV has been successfully applied for the quantification of other beta-blockers in biological samples with good linearity and recovery researchgate.netredalyc.orgnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique employed for the analysis of beta-blockers, including this compound, in biological samples nih.govnih.gov. GC-MS is particularly useful for volatile or semi-volatile compounds that can be effectively separated in the gas phase. Often, derivatization of the analyte is required to enhance its volatility and thermal stability for GC analysis. Following chromatographic separation, mass spectrometry provides sensitive and selective detection based on the mass-to-charge ratio of the compound and its fragments. GC-MS has been used in comparative studies for the analysis of beta-blockers in urine samples nih.gov. While GC-MS can provide confirmation and quantification, LC-MS methods are often reported to offer lower limits of detection for beta-blockers nih.govmdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly LC coupled with tandem mass spectrometry (LC-MS/MS), is considered a gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and throughput nih.govnih.govresearchgate.net. LC-MS/MS involves separating the analyte by LC and then using multiple stages of mass analysis to specifically detect and quantify the target compound, minimizing interference from matrix components nih.govresearchgate.net. This technique is essential for preclinical pharmacokinetic and drug metabolism studies nih.gov. LC-MS analytical procedures can achieve determination in the lower ng/mL range nih.gov. The sensitivity and selectivity of LC-MS/MS make it highly suitable for analyzing complex biological samples, including postmortem specimens mdpi.com.

Spectroscopic Methods for Structural Elucidation (Relevant to Metabolites/Derivatives)

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are crucial for the structural elucidation of this compound metabolites and derivatives. While chromatographic techniques separate compounds, spectroscopy provides detailed information about their molecular structure.

Mass spectrometry, beyond its use in quantification (LC-MS/MS, GC-MS), is invaluable for determining the molecular weight and fragmentation patterns of metabolites, providing clues about their structure wur.nl. High-resolution mass spectrometry can provide accurate mass measurements, which can suggest the elemental composition of a compound wur.nl.

NMR spectroscopy is a powerful technique that provides detailed information about the connectivity and functional groups within a molecule researchgate.netnih.gov. It is highly complementary to MS for metabolite identification, increasing the confidence in structural assignments wur.nl. Two-dimensional NMR experiments, such as HSQC and HMBC, can help correlate signals and elucidate complex structures researchgate.netnih.gov. NMR can also distinguish between isomers, which can be challenging for MS alone researchgate.net.

Combining MS and NMR data is a common strategy for unambiguous metabolite identification wur.nlnih.govresearchgate.net.

Immunoassays (e.g., ELISA) in Preclinical Research

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), can be used in preclinical research for the detection and quantification of analytes, although their application for small molecules like this compound might be less common compared to larger molecules like proteins or antibodies labcorp.compromegaconnections.comgyrosproteintechnologies.com. Immunoassays utilize the specific binding of antibodies to the target analyte. While useful for rapid screening, immunoassays generally have lower selectivity and sensitivity compared to GC-MS and LC-MS for small molecule drugs nih.gov. However, immunoassays are widely used in preclinical studies, particularly for quantifying proteins and assessing immune responses labcorp.commabtech.com. The development of immunoassays for small molecules requires the generation of specific antibodies against the compound or its derivatives labcorp.comcvmh.fr.

Methods for Chiral Separation and Enantiomeric Purity Assessment

This compound is a chiral compound, existing as two enantiomers: (+)-Bupranolol and (-)-Bupranolol. The enantiomers of chiral drugs can exhibit different pharmacological activities and pharmacokinetic profiles nih.govresearchgate.netmdpi.com. Therefore, methods for chiral separation and enantiomeric purity assessment are important in this compound research.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are commonly used for chiral separations nih.govresearchgate.netmdpi.comnih.gov. This is typically achieved using chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other, leading to their separation nih.govresearchgate.netnih.gov. Various types of CSPs are available, including those based on polysaccharides, cyclodextrins, or macrocyclic antibiotics nih.gov. Both normal phase and reversed-phase HPLC modes can be employed with appropriate chiral columns and mobile phases nih.gov.

Differential Scanning Calorimetry (DSC) has also been reported as a method to assess the enantiomeric purity of this compound hydrochloride. A study demonstrated that DSC could detect very low levels of (-)-Bupranolol contamination in (+)-Bupranolol samples based on the significant difference in melting points between the enantiomers and the racemate nih.gov. This method was sensitive enough to detect as little as 0.001% of the minor enantiomer nih.gov.

Interactive Data Table: Analytical Techniques for this compound in Research

| Analytical Technique | Application in this compound Research (Based on Search Results or General Beta-blocker Analysis) | Key Features |

| HPLC | Quantification in biological matrices labcorp.comnih.gov, Chiral separation nih.govresearchgate.netnih.gov | Versatile, various detection methods (UV, MS), widely available. |

| GC-MS | Quantification in biological matrices nih.govnih.gov, Confirmation procedures nih.gov | Suitable for volatile/semi-volatile compounds, requires derivatization for many beta-blockers, provides structural information. |

| LC-MS/MS | Quantification in biological matrices (high sensitivity and selectivity) nih.govnih.govmdpi.comresearchgate.net, Metabolite identification nih.gov | High sensitivity and selectivity, essential for preclinical PK/metabolism studies, lower detection limits compared to GC-MS nih.govmdpi.com. |

| NMR Spectroscopy | Structural elucidation of metabolites/derivatives wur.nlresearchgate.netnih.govnih.govresearchgate.net | Provides detailed structural information, complementary to MS, can distinguish isomers. |

| Mass Spectrometry (General) | Structural elucidation of metabolites/derivatives wur.nlnih.govresearchgate.net, Determination of molecular weight and fragmentation patterns wur.nl | Provides molecular weight and fragmentation data, essential for metabolite identification. |

| Immunoassays (e.g., ELISA) | Potential for screening in preclinical research nih.gov, More common for large molecules labcorp.compromegaconnections.comgyrosproteintechnologies.com | Rapid screening, utilizes antibody binding, generally lower selectivity/sensitivity for small molecules compared to MS methods nih.gov. |

| Differential Scanning Calorimetry (DSC) | Assessment of enantiomeric purity nih.gov | Sensitive method for detecting trace amounts of enantiomeric impurities based on melting point differences nih.gov. |

Future Directions and Emerging Research Avenues for Bupranolol

Exploration of Unexplored Molecular Targets and Signaling Pathways

Bupranolol's primary mechanism of action involves competitive, non-selective antagonism of beta-1 (β1), beta-2 (β2), and beta-3 (β3) adrenergic receptors. drugbank.compatsnap.com However, future research is increasingly focused on identifying and characterizing its effects on non-adrenergic targets and signaling pathways, which may unlock new therapeutic applications.

Ion Channel Modulation : Some beta-blockers possess "membrane stabilizing activity," a property akin to that of local anesthetics and Class I antiarrhythmic drugs, which is often mediated by the blockade of voltage-gated sodium channels. nih.govcvpharmacology.com The related compound, propranolol (B1214883), has been shown to directly block cardiac (NaV1.5) and neuronal (NaV1.1, NaV1.2, NaV1.3) sodium channels in a manner independent of its beta-blocking activity. frontiersin.orgnih.gov Future studies should investigate whether This compound (B1668059) shares this property. Direct patch-clamp electrophysiology studies on cells expressing these specific sodium channel subtypes could elucidate this compound's inhibitory potential and its relevance for conditions such as cardiac arrhythmias and neuropathic pain.

Non-Canonical GPCR Signaling : Beta-adrenergic receptors, as G-protein coupled receptors (GPCRs), are capable of activating signaling pathways beyond the canonical Gs-protein/adenylyl cyclase/cAMP cascade. These non-canonical pathways can be mediated by β-arrestin scaffolding or coupling to other G-proteins (e.g., Gi, Gq). nih.gov Such pathways can influence critical cellular processes through cascades like phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK). nih.gov Research is needed to determine if this compound acts as a biased ligand, selectively inhibiting canonical signaling while permitting or even promoting non-canonical signals that could be therapeutically beneficial in certain contexts, such as cancer cell survival or apoptosis.

Neuroinflammatory and Protein Homeostasis Pathways : Preclinical work with propranolol has demonstrated its ability to modulate neuroinflammation and cytokine expression in animal models of Gulf War Illness and to reduce the accumulation of cytotoxic protein aggregates in in-vitro models of amyotrophic lateral sclerosis (ALS). nih.govresearchgate.netcdc.gov These findings suggest that this compound may interact with targets within neuroimmune pathways and cellular protein degradation machinery, such as the autophagy-lysosomal system. Future research should explore this compound's effects on microglial activation, inflammasome assembly, and autophagic flux in models of neurodegenerative diseases.

Development of Novel this compound Derivatives with Enhanced Preclinical Selectivity

The development of novel this compound analogues is a critical step in harnessing its potential for new therapeutic indications. The goal is to engineer derivatives with enhanced selectivity for a desired molecular target (e.g., a specific cancer-related protein or ion channel) while minimizing activity at beta-adrenergic receptors to reduce potential cardiovascular side effects.

Structure-activity relationship (SAR) studies are fundamental to this effort. Research has already begun to explore analogues of this compound, such as fluorine, methyl, and isopropyl derivatives, to probe their activity at different states of the β1-adrenoceptor. nih.gov Further work could apply these principles more broadly. For instance, modifications to the aryloxypropanolamine backbone of this compound could be guided by the following strategies:

Stereospecific Synthesis : Research has shown that the S-enantiomer of this compound has superior antinociceptive (pain-reducing) effects and a unique β3-receptor blockade profile compared to the R-enantiomer or a racemic mixture. nih.gov Future development should focus on the stereospecific synthesis and evaluation of enantiomerically pure derivatives to maximize therapeutic efficacy and minimize off-target effects.

Target-Focused Modifications : Based on findings from unexplored target research (Section 8.1), derivatives can be designed to enhance interaction with these novel targets. For example, if this compound is confirmed to block a specific sodium channel subtype, computational modeling could predict modifications to its aromatic ring or tert-butyl group that would increase binding affinity for the channel's pore while decreasing affinity for the beta-receptor's binding pocket.

Enhanced Anti-Cancer Selectivity : Given the interest in repurposing beta-blockers for oncology, derivatives could be designed to selectively target cancer cells. nih.gov This could involve creating conjugates of this compound with a tumor-targeting moiety or modifying its structure to increase its inhibitory activity against signaling pathways crucial for tumor growth, such as those mediated by the androgen receptor. crsp.dz

The table below summarizes a study on existing this compound analogues and their antagonist potency at the high- and low-affinity states of the β1-adrenoceptor, providing a foundation for future derivative design. nih.gov

| Compound | Apparent pA₂ (Low-Affinity State) | Apparent pA₂ (High-Affinity State) | pKi (Binding Affinity) |

| (-)-Bupranolol | 6.1 | 7.9 | 8.8 |

| (-)-GD-6 (fluorine analogue) | 6.1 | 8.1 | 8.4 |

| (-)-DZ-13 (isopropyl analogue) | 5.5 | 8.4 | 8.5 |

| DZ-51 (methyl analogue) | 5.1 | 7.3 | 8.4 |

| DZ-52 (hydroxylated analogue) | 5.3 | 6.8 | 8.2 |

Application of this compound in New Animal Disease Models for Mechanistic Insights

To fully understand the therapeutic potential of this compound beyond its established uses, it is essential to apply it in a wider range of preclinical animal models of disease. Such studies are crucial for elucidating underlying mechanisms of action and providing the rationale for human clinical trials.

Pain and Inflammation : The S-enantiomer of this compound has already demonstrated antinociceptive effects in mouse models of inflammatory and chronic pain. nih.gov Future work should expand on this by testing this compound in more specific pain models, such as chemotherapy-induced neuropathy or osteoarthritis models, to determine its efficacy spectrum. Mechanistic studies in these models could investigate its effects on peripheral nerve sensitization and central pain processing. Furthermore, given the link between inflammation and many chronic diseases, this compound should be tested in models of sterile inflammation like collagen-induced arthritis. nih.govpharmaron.com

Neurodegenerative Disorders : The promising effects of propranolol in a senescence-accelerated mouse model of Alzheimer's-like pathology (reducing amyloid and Tau pathologies) and in vitro models of ALS strongly support the investigation of this compound in similar models. nih.govnih.gov Applying this compound to transgenic mouse models of Alzheimer's disease (e.g., 5xFAD) or ALS (e.g., SOD1-G93A) would be a critical next step. alliedacademies.orgnih.govnih.govresearchgate.net Key outcome measures should include cognitive performance, motor function, and analysis of brain tissue for changes in protein aggregation, neuroinflammation, and synaptic markers. nih.gov

Oncology : While much of the preclinical cancer research has used propranolol, this compound should be evaluated in parallel models. ecancer.orgecancer.org This includes xenograft and syngeneic mouse models of breast cancer, melanoma, and pancreatic cancer, where beta-blockers have shown promise. crsp.dz These models are essential for studying this compound's impact on the tumor microenvironment, angiogenesis, and the anti-tumor immune response, both alone and in combination with standard therapies. nih.gov

Advanced Computational and in silico Approaches in this compound Research